molecular formula C12H15NO2 B8400463 6-Methoxy-1,3,3-trimethylindolin-2-one

6-Methoxy-1,3,3-trimethylindolin-2-one

Cat. No. B8400463
M. Wt: 205.25 g/mol
InChI Key: BBMZNBFIUFTOHL-UHFFFAOYSA-N
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Patent
US07119207B2

Procedure details

In a flame-dried flask under nitrogen, 490 mg of 60% sodium hydride (12.26 mmol) was slurried three times with Hexanes, and the Hexanes were syringed off. Added 6.25 ml of N,N-dimethylformamide, followed by 500 mg of 6-Methoxy-1,3-dihydro-indol-2-one (3.06 mmol) and stirred at room temperature for 5 minutes. Chilled in ice-H2O bath and added 763 μl of methyl iodide (12.26 mmol) dropwise. After 10 minutes, warmed to room temperature and stirred for 1.5 hours. Chilled in ice-H2O bath and added 20 ml of H2O dropwise. Extracted three times with 2:1 EtOAc/toluene. The combined organics were washed with sodium thiosulfate, H2O and brine, dried (MgSO4) and the solvent removed in vacuo to crude red oil. Purified on Biotage Flash 40, eluting with 4:1 Hexanes/EtOAc to give 285 mg of a white solid (45%). 1H NMR (400 MHz, CDCl3) δ 1.31 (6H, s), 3.16 (3H, s), 3.80 (3H, s), 6.41 (1H, d, J=2.28 Hz), 6.53 (1H, m), 7.06 (1H, d, J=8.1 Hz). M/z (APCI+) 206.0 (M+1).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
763 μL
Type
reactant
Reaction Step Four
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Nine
Yield
45%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([CH3:7])[CH:5]=[O:6].[CH3:8][O:9][C:10]1[CH:18]=[C:17]2[C:13]([CH2:14][C:15](=O)N2)=C[CH:11]=1.[CH3:20]I>O>[CH3:8][O:9][C:10]1[CH:11]=[C:3]2[C:13]([C:14]([CH3:15])([CH3:20])[C:5](=[O:6])[N:4]2[CH3:7])=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
6.25 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=CC=C2CC(NC2=C1)=O
Step Four
Name
Quantity
763 μL
Type
reactant
Smiles
CI
Step Five
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
ice H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eight
Name
ice H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Nine
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
Extracted three times with 2:1 EtOAc/toluene
WASH
Type
WASH
Details
The combined organics were washed with sodium thiosulfate, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo to crude red oil
CUSTOM
Type
CUSTOM
Details
Purified on Biotage Flash 40
WASH
Type
WASH
Details
eluting with 4:1 Hexanes/EtOAc

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=CC=C2C(C(N(C2=C1)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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